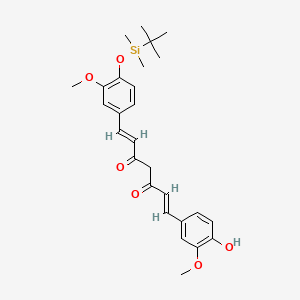

O-tert-Butyl-dimethylsilyl Curcumin

Beschreibung

BenchChem offers high-quality O-tert-Butyl-dimethylsilyl Curcumin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-tert-Butyl-dimethylsilyl Curcumin including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1E,6E)-1-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]-7-(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O6Si/c1-27(2,3)34(6,7)33-24-15-11-20(17-26(24)32-5)9-13-22(29)18-21(28)12-8-19-10-14-23(30)25(16-19)31-4/h8-17,30H,18H2,1-7H3/b12-8+,13-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPRYTYUNXLXTGY-QHKWOANTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747250 | |

| Record name | (1E,6E)-1-(4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911292-36-9 | |

| Record name | (1E,6E)-1-(4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

O-tert-Butyl-dimethylsilyl Curcumin CAS number 1134639-23-8

CAS Number: 1134639-23-8 Synonyms: 1,7-Bis(4-((tert-butyldimethylsilyl)oxy)-3-methoxyphenyl)hepta-1,6-diene-3,5-dione; TBDMS-Curcumin.[1][2]

Executive Summary: The Lipophilic "Trojan Horse"

Curcumin (diferuloylmethane) is a potent pleiotropic agent targeting NF-κB, STAT3, and oxidative pathways.[1][2] However, its clinical translation is severely hampered by poor aqueous solubility, rapid metabolism (glucuronidation/sulfation), and chemical instability at physiological pH.[1]

Di-O-tert-Butyldimethylsilyl Curcumin (CAS 1134639-23-8) represents a strategic chemical modification designed to overcome these barriers.[1][2] By masking the vulnerable phenolic hydroxyl groups with bulky tert-butyldimethylsilyl (TBDMS) moieties, this derivative serves two critical functions:

-

Lipophilic Prodrug: The silyl protection significantly increases lipophilicity (LogP), facilitating passive diffusion across the lipid bilayer.[2]

-

Metabolic Shield: It blocks the primary sites of metabolic conjugation (the phenolic -OH), delaying clearance until intracellular hydrolysis regenerates the active parent molecule.[1][2]

This guide details the synthesis, validation, and mechanistic application of TBDMS-Curcumin for high-fidelity pharmacological research.[1][2]

Chemical Identity & Properties

| Property | Specification |

| CAS Number | 1134639-23-8 |

| Molecular Formula | C₃₃H₄₈O₆Si₂ |

| Molecular Weight | 596.91 g/mol |

| Appearance | Yellow to Orange Crystalline Solid |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate, DMSO.[1][2] Insoluble in water.[2] |

| Stability | Moisture sensitive (hydrolyzes in acidic/basic aqueous conditions).[1][2] Stable in dry organic solvents.[2] |

| Key Structural Feature | Bis-silylation at the 4,4'-phenolic positions.[1][2] |

Strategic Rationale: The Prodrug Activation Pathway

The utility of TBDMS-Curcumin lies in its intracellular activation .[1][2] Unlike stable analogs designed to mimic curcumin, TBDMS-Curcumin is a transient delivery vehicle.[1][2]

Mechanism of Action Visualization

The following diagram illustrates the "Trojan Horse" mechanism: entry via enhanced lipophilicity followed by hydrolytic activation.[2]

Figure 1: Pharmacological activation pathway of Di-TBDMS Curcumin.[1][2] The silyl groups protect the molecule extracellularly and facilitate membrane crossing before releasing the active drug.[2]

Synthesis Protocol: Silylation of Curcumin[3][4]

Objective: Synthesize Di-O-TBDMS Curcumin from Curcumin (CAS 458-37-7).[1][2] Reaction Type: Nucleophilic Substitution (Silyl Ether Formation).[1][2]

Reagents & Equipment[1][2][4][5]

-

Starting Material: Curcumin (High purity, >95%).[2]

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).[1][2]

-

Equipment: Round-bottom flask, magnetic stirrer, inert gas (Argon/Nitrogen) line.[1][2]

Step-by-Step Methodology

-

Preparation (Inert Atmosphere):

-

Flame-dry a 100 mL round-bottom flask and cool under a stream of Argon.

-

Add Curcumin (1.0 eq, 368.38 mg, 1 mmol) .

-

Add Imidazole (4.0 eq, 272 mg, 4 mmol) .

-

Dissolve in Anhydrous DMF (5 mL) . Stir until a clear, deep red/orange solution is obtained.

-

-

Silylation Reaction:

-

Cool the solution to 0°C in an ice bath.

-

Slowly add TBDMS-Cl (3.0 eq, 452 mg, 3 mmol) in small portions to prevent exotherms.

-

Note on Stoichiometry: A slight excess (3.0 eq) is used to ensure complete bis-silylation of both phenolic hydroxyls.[1][2]

-

Remove the ice bath and allow the reaction to warm to Room Temperature (RT).[1][2]

-

Stir at RT for 4–12 hours . Monitor by TLC (Hexane:Ethyl Acetate 8:2).[1][2] The polar curcumin spot (Rf ~0.[2]3) should disappear, replaced by a non-polar yellow spot (Rf ~0.8).[1][2]

-

-

Workup:

-

Purification:

Validation & Quality Control (Self-Validating System)

To ensure scientific integrity, the synthesized product must be validated using the following criteria.

| Technique | Diagnostic Signal (Expected) | Interpretation |

| ¹H NMR (CDCl₃) | δ 0.25 ppm (s, 12H, Si-CH₃) | Confirms presence of Dimethylsilyl groups.[1][2] |

| δ 1.01 ppm (s, 18H, Si-tBu) | Confirms presence of tert-Butyl groups.[1][2] | |

| Absence of ~5.8-6.0 ppm (Phenolic OH) | Confirms complete protection of phenols.[1][2] | |

| FT-IR | ~1250 cm⁻¹, 840 cm⁻¹ (Si-C stretch) | Characteristic silyl ether bands.[1][2] |

| Disappearance of ~3400 cm⁻¹ (Broad OH) | Indicates successful capping of hydroxyls.[1][2] | |

| Mass Spec | m/z ~597 [M+H]⁺ | Molecular ion confirmation. |

Critical Checkpoint: If the NMR shows a broad singlet around 5.8 ppm, the reaction is incomplete (mono-protection).[1][2] Re-subject the material to reaction conditions with fresh TBDMS-Cl.[1][2]

Biological Application Guidelines

When using CAS 1134639-23-8 in cell-based assays, researchers must account for the hydrolysis kinetics.[1][2]

-

Solubility Management:

-

Experimental Design:

-

Lag Phase: Unlike free curcumin, TBDMS-curcumin may show a "lag" in activity corresponding to the time required for cellular entry and de-protection (1–4 hours).[1][2]

-

Control: Always run a parallel arm with free Curcumin to compare potency and onset of action.[2]

-

Stability: In culture media (pH 7.4), the TBDMS group is relatively stable for 24 hours, ensuring that most hydrolysis occurs intracellularly via esterases or cytosolic conditions.[1][2]

-

References

-

Nabati, M., et al. (2014).[1][2][3] "Synthesis and characterization of novel silyl derivatives of curcumin." Iranian Chemical Communication, 2, 129-136.[1][2][3] [Link]

-

Anand, P., et al. (2007).[1][2] "Bioavailability of curcumin: problems and promises."[2] Molecular Pharmaceutics, 4(6), 807-818.[1][2] [Link]

Sources

Lipophilicity Modulation of Curcumin via Silyl Ether Protection: Synthesis, LogP Dynamics, and Prodrug Kinetics

Executive Summary: The Bioavailability Paradox

Curcumin (1,7-bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione) exhibits potent pleiotropic pharmacological activities, including anti-inflammatory, antioxidant, and antineoplastic effects.[1][2] However, its clinical translation is severely hampered by "brick dust" insolubility in water, rapid systemic elimination, and poor blood-brain barrier (BBB) permeability.[3]

This guide details a specific medicinal chemistry strategy: Silyl Ether Protection . By masking the phenolic hydroxyl groups with silyl moieties (e.g., TBDMS, TMS), researchers can drastically alter the partition coefficient (LogP), converting curcumin into a highly lipophilic prodrug capable of passive diffusion across the BBB and cellular membranes.[3] Once intracellular, these silyl ethers undergo hydrolytic cleavage to release the active parent pharmacophore.[4]

The Chemical Rationale: Silylation and LogP

The phenolic hydroxyl groups at the C4 and C4' positions of curcumin are the primary sites for metabolic conjugation (glucuronidation/sulfation) and oxidative degradation. They are also the primary determinants of curcumin's polarity.

Structure-Activity Relationship (SAR)[1]

-

Native Curcumin: LogP

3.2 – 4.1. Moderately lipophilic but rapidly metabolized.[3] -

Silyl-Protected Curcumin: LogP

6.0 – 8.5 (Calculated).[3] Extremely lipophilic.[3] -

Mechanism: The replacement of the polar -OH proton with a bulky organosilicon group (

) eliminates hydrogen bond donor capability, significantly increasing the octanol-water partition coefficient (

The "Goldilocks" Stability Principle

The success of a silyl prodrug depends on its hydrolysis rate (

| Silyl Group | Abbreviation | Steric Bulk | Hydrolytic Stability | Application |

| Trimethylsilyl | TMS | Low | Very Low ( | Transient protection; too labile for prodrugs.[3] |

| tert-Butyldimethylsilyl | TBDMS | Medium | Moderate ( | Ideal Prodrug Candidate. |

| tert-Butyldiphenylsilyl | TBDPS | High | High ( | Too stable; poor drug release.[3] |

Synthesis and Characterization Protocol

The synthesis of silyl-curcumin analogs generally follows a standard nucleophilic substitution (

Reaction Pathway Visualization[1]

Figure 1: General synthetic pathway for silyl-protection of curcumin. The base (imidazole or TEA) acts as an HCl scavenger.[3]

Step-by-Step Synthesis Protocol (TBDMS-Curcumin)

Based on modified protocols from Nabati et al. (2014).[3]

-

Preparation: Dissolve Curcumin (1.0 eq) in anhydrous DMF or

under an inert atmosphere ( -

Activation: Add Imidazole (2.5 eq) or Triethylamine (TEA) as a base. Stir for 15 minutes at

. -

Silylation: Dropwise add tert-butyldimethylsilyl chloride (TBDMS-Cl, 2.2 eq) dissolved in the solvent.[3]

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2). The product will have a significantly higher

than curcumin. -

Workup: Quench with ice-cold water. Extract with Ethyl Acetate (

).[3][5] Wash organic layer with brine.[6] Dry over anhydrous -

Purification: Flash column chromatography on silica gel. Note: Silica is slightly acidic; for highly labile silyl ethers, use neutralized silica (treated with 1% TEA) to prevent premature hydrolysis.[3]

Lipophilicity (LogP) Determination[1][2][8]

Measuring LogP for highly lipophilic compounds (LogP > 5) is challenging.[3] The traditional "Shake-Flask" method is inaccurate due to the inability to detect trace amounts in the aqueous phase.

Recommended Method: RP-HPLC Retention Time Correlation.

This method correlates the retention factor (

HPLC Protocol for Lipophilic Analogs

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna), 5

m.[3] -

Mobile Phase: Isocratic Methanol/Water (varying ratios, e.g., 85:15 or 90:[3]10) is required due to high lipophilicity.[3]

-

Standards: Use a homologous series (e.g., Toluene, Naphthalene, Phenanthrene, DDT) to build a calibration curve.[3]

-

Equation:

[3]

Comparative Data: Curcumin vs. Silyl Analogs

| Compound | Substituent (R) | Experimental LogP | Calculated LogP (cLogP)* | Aqueous Solubility |

| Curcumin | -H | 3.2 – 4.1 | 3.6 | |

| TMS-Curcumin | N/A (Unstable) | 6.2 | Insoluble | |

| TBDMS-Curcumin | Est. >[3] 6.5 | 7.8 | Insoluble | |

| TBDPS-Curcumin | Est. >[3] 8.0 | 9.5 | Insoluble |

*cLogP values are estimates based on ChemDraw/fragment-based prediction algorithms.

Prodrug Kinetics & Mechanism of Action

The biological utility of silyl-curcumin lies in its transformation. The high LogP facilitates entry, but the silyl group must be cleaved to restore antioxidant activity (phenolic -OH regeneration).[3]

Hydrolysis Pathway Diagram[1]

Figure 2: The prodrug activation cycle.[3] Silyl protection enables membrane crossing; intracellular hydrolysis releases the active pharmacophore.[4]

Stability Testing Protocol

To validate the prodrug concept, stability must be tested in simulated physiological fluids.

-

Media: Phosphate Buffer (pH 7.4) and Plasma (Rat or Human).[3]

-

Incubation:

in a shaking water bath. -

Sampling: Aliquot at

min. -

Analysis: Extract with Acetonitrile (protein precipitation) and analyze via HPLC.

-

Target Profile: TBDMS-Curcumin should show

degradation in buffer (chemical stability) but

References

-

Nabati, M., & Mahkam, M. (2014).[3][4] Synthesis and characterization of novel silyl derivatives of curcumin. Iranian Chemical Communication, 2, 129-136.[3][4] Link

-

Jayaprakasha, G. K., Rao, L. J., & Sakariah, K. K. (2002).[3][8] Improved HPLC method for the determination of curcumin, demethoxycurcumin, and bisdemethoxycurcumin.[8] Journal of Agricultural and Food Chemistry, 50(13), 3668-3672.[3][8] Link

-

Anand, P., et al. (2007).[3] Bioavailability of curcumin: problems and promises. Molecular Pharmaceutics, 4(6), 807-818.[3] Link[3]

-

Simoni, D., et al. (2008).[3] Further studies on the discovery of novel potent antitumor agents: synthesis and biological evaluation of curcumin analogues.[9] Journal of Medicinal Chemistry, 51(5), 1361-1371.[3] Link[3]

-

Kumar, A., et al. (2014).[3] Development of a gradient high performance liquid chromatography assay for simultaneous analysis of hydrophilic gemcitabine and lipophilic curcumin. Journal of Pharmaceutical and Biomedical Analysis, 98, 414-420. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Virtual screening of curcumin and its analogs against the spike surface glycoprotein of SARS-CoV-2 and SARS-CoV - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajchem-a.com [ajchem-a.com]

- 4. journals.pnu.ac.ir [journals.pnu.ac.ir]

- 5. One Pot Synthesis of the C-3 Complex (Curcumin, Demethoxycurcumin, and Bis-Demethoxycurcumin): Their Joint and Independent Biological Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iomcworld.com [iomcworld.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Improved HPLC method for the determination of curcumin, demethoxycurcumin, and bisdemethoxycurcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Foreword: The Strategic Imperative for Prodrug Derivatization in Curcuminoids

An In-depth Technical Guide to the Plasma Stability of O-tert-Butyldimethylsilyl Curcumin

Curcumin, the principal curcuminoid of turmeric, presents a classic pharmaceutical paradox: a molecule of immense therapeutic promise constrained by profound bioavailability challenges.[1] Its potent anti-inflammatory, antioxidant, and potential anti-cancer properties are well-documented.[2] However, upon oral administration, curcumin undergoes extensive and rapid first-pass metabolism, primarily through glucuronidation and sulfation at its phenolic hydroxyl groups, leading to negligible plasma concentrations of the active, unconjugated form.[3][4] This metabolic vulnerability is a primary barrier to its clinical translation.

The strategic derivatization of curcumin into a prodrug offers a rational approach to surmount this obstacle. By transiently masking the metabolically labile phenolic hydroxyl groups, we can shield the molecule from immediate enzymatic conjugation, enhance its lipophilicity for improved absorption, and potentially facilitate its delivery to target tissues. The O-tert-Butyldimethylsilyl (TBS) ether is an exemplary protecting group for this purpose. Renowned in organic synthesis for its substantial steric bulk and predictable stability, the TBS group is robust under neutral and basic conditions while being amenable to cleavage under specific acidic or fluoride-mediated conditions.[5][6]

This technical guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive framework for evaluating the stability of O-tert-Butyldimethylsilyl Curcumin in plasma. We will move beyond a simple recitation of protocol steps to dissect the underlying chemical principles and strategic rationale that inform a robust and self-validating experimental design. Our objective is to equip the reader with the expertise to not only execute this critical assay but also to interpret its results within the broader context of drug candidate selection and development.

Foundational Chemistry: Curcumin and the Silyl Ether Shield

A nuanced understanding of the stability of TBS-Curcumin begins with an appreciation for the distinct chemical properties of its constituent parts.

Curcumin: The Active Core

Curcumin (1,7-bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione) is characterized by two key structural features relevant to its metabolism:

-

Phenolic Hydroxyl Groups: These are the primary sites for Phase II conjugation reactions (glucuronidation and sulfation) mediated by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) in the gut and liver. This rapid conversion to water-soluble metabolites is the principal driver of curcumin's low bioavailability.[4]

-

β-Diketone Moiety: This part of the molecule exists in keto-enol tautomerism and is susceptible to bioreduction, forming metabolites such as tetrahydrocurcumin (THC), hexahydrocurcumin (HHC), and octahydrocurcumin (OHC).[3]

The tert-Butyldimethylsilyl (TBS) Ether: A Sterically Hindered Protector

The TBS group is a silyl ether protecting group widely used in organic synthesis.[6] Its stability is a direct function of the steric hindrance provided by the bulky tert-butyl group, which shields the central silicon atom from nucleophilic attack.[7]

-

Stability Profile: TBS ethers are exceptionally stable to a wide range of conditions, including aqueous bases, and many nucleophilic reagents.[5][8]

-

Cleavage Mechanisms: Deprotection is typically achieved under acidic conditions (which protonate the ether oxygen, making it a better leaving group) or, more commonly, with fluoride ion sources (e.g., Tetra-n-butylammonium fluoride, TBAF). The high affinity of silicon for fluoride (the Si-F bond is one of the strongest single bonds) is the driving force for this cleavage.[5][9]

Our central hypothesis is that by converting curcumin's phenolic hydroxyls to TBS ethers, the resulting prodrug, O-tert-Butyldimethylsilyl Curcumin, will be resistant to enzymatic conjugation in plasma. Its stability will therefore be primarily governed by its intrinsic susceptibility to chemical or enzymatic hydrolysis of the silyl ether bond, a process anticipated to be slow in the near-neutral pH environment of plasma.

The In Vitro Plasma Stability Assay: Experimental Design and Rationale

The in vitro plasma stability assay is a cornerstone of early drug discovery, designed to predict a compound's fate in systemic circulation. It measures the rate of disappearance of a test compound when incubated with plasma at physiological temperature.[10][11] Plasma contains a variety of enzymes, including esterases, amidases, and proteases, that can degrade susceptible molecules.[12]

The following section details a robust protocol for assessing TBS-Curcumin stability, emphasizing the causality behind each experimental choice.

Mandatory Visualization: The Experimental Workflow

Caption: Workflow for the in vitro plasma stability assessment of TBS-Curcumin.

Detailed Experimental Protocol

Objective: To determine the in vitro half-life (t½) of O-tert-Butyldimethylsilyl Curcumin in plasma from one or more species (e.g., human, rat, mouse).

Materials:

-

O-tert-Butyldimethylsilyl Curcumin (synthesized and characterized, purity >95%)[13]

-

Dimethyl sulfoxide (DMSO), HPLC grade

-

Acetonitrile (ACN), LC-MS grade

-

Formic Acid, LC-MS grade

-

Internal Standard (IS): A structurally similar, stable compound not found in plasma (e.g., Clopidogrel[14] or a stable isotope-labeled analog of the test compound).

-

Pooled Platelet-poor Plasma (e.g., Human, Rat from a reputable supplier), stored at -80°C.

-

96-well microtiter plates

-

Centrifuge capable of >12,000 x g

-

LC-MS/MS system

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Rationale: Stock solutions in DMSO are standard for solubilizing hydrophobic compounds. A subsequent dilution in acetonitrile creates a working solution that is miscible with the aqueous plasma matrix while minimizing the final DMSO concentration, which can inhibit enzymatic activity if too high.

-

Protocol:

-

Prepare a 10 mM stock solution of TBS-Curcumin in DMSO.

-

Prepare a 1 mM stock solution of the Internal Standard in DMSO.

-

On the day of the experiment, prepare a 100 µM working solution of TBS-Curcumin by diluting the stock with acetonitrile.

-

Prepare the quenching solution: Acetonitrile containing the Internal Standard at a fixed concentration (e.g., 100 ng/mL). Chill at 4°C.

-

-

-

Incubation Procedure:

-

Rationale: The assay is run at 37°C to mimic physiological conditions. A final test compound concentration of 1 µM is typical and ensures that enzyme kinetics are not saturated.[15] The final organic solvent concentration is kept low (<1%) to avoid denaturing plasma proteins.

-

Protocol:

-

Thaw frozen plasma in a 37°C water bath.

-

Aliquot 198 µL of plasma into wells of a 96-well plate. Pre-incubate the plate at 37°C for 5 minutes.

-

To initiate the reaction, add 2 µL of the 100 µM TBS-Curcumin working solution to each well (for a final concentration of 1 µM). Mix gently. This is your T=0 starting point.

-

-

-

Time-Course Sampling and Reaction Quenching:

-

Rationale: Samples are taken at multiple time points to accurately model the degradation kinetics.[16] The reaction is terminated by adding a large volume (e.g., 3-4x) of cold acetonitrile. This serves two purposes: it instantly denatures and precipitates plasma proteins (including degradative enzymes), and it extracts the test compound and IS into the soluble phase.[10] The IS is included in the quenching solution to control for variations in sample processing and instrument response.

-

Protocol:

-

At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), transfer a 50 µL aliquot from the incubation well into a new well or tube containing 150 µL of the cold quenching solution.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the samples at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

-

-

-

LC-MS/MS Analysis:

-

Rationale: LC-MS/MS is the gold standard for this assay due to its high sensitivity, selectivity, and speed. It can specifically detect and quantify the parent compound (TBS-Curcumin) even in a complex matrix like plasma. It also allows for simultaneous monitoring of the expected primary degradation product, curcumin.

-

Method Development Outline:

-

Chromatography: Use a reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm). A gradient elution with water and acetonitrile (both containing 0.1% formic acid) will effectively separate the hydrophobic TBS-Curcumin from more polar components.

-

Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions must be optimized for TBS-Curcumin, curcumin, and the Internal Standard to ensure unambiguous quantification.

-

-

Data Analysis and Interpretation

The primary output of the assay is the concentration of TBS-Curcumin at each time point. This data is used to calculate the compound's stability.

Quantitative Data Summary

| Parameter | Calculation | Interpretation |

| % Remaining | (Peak Area Ratio at Tₓ / Peak Area Ratio at T₀) * 100 | A direct measure of compound disappearance over time. |

| Half-Life (t½) | 0.693 / k, where k is the elimination rate constant | The time required for 50% of the compound to be degraded. |

| Elimination Rate (k) | The negative slope of the linear plot of ln(% Remaining) vs. time | The first-order rate constant of degradation. |

Interpreting the Results

-

High Stability (t½ > 120 min): If TBS-Curcumin shows minimal degradation over the 2-hour incubation, it suggests the TBS-ether is robust against both chemical hydrolysis and enzymatic action in plasma. This is a favorable outcome for a prodrug, indicating it would likely circulate intact long enough to be distributed.

-

Moderate to Low Stability (t½ < 60 min): Rapid degradation suggests the silyl ether bond is labile under these conditions. The primary degradation product should be identified. If curcumin is the sole product, it indicates successful cleavage of the protecting group. While rapid conversion might be desirable for some prodrugs, it could also lead to premature unmasking and the same metabolic fate as administering curcumin itself.

-

Interspecies Differences: Comparing stability across plasma from different species (e.g., rat, mouse, dog, human) is critical.[15] Significant differences can arise from varying levels and types of plasma enzymes, which can impact the translation of preclinical animal data to human pharmacokinetics.

Mechanistic Insights and Visualization

The core purpose of silylating curcumin is to alter its metabolic pathway. The following diagram visualizes this strategic goal.

Caption: Contrasting the metabolic fate of Curcumin with the intended pathway for TBS-Curcumin.

Conclusion and Strategic Outlook

The evaluation of plasma stability is a critical checkpoint in the development of any prodrug, including O-tert-Butyldimethylsilyl Curcumin. A well-designed assay, grounded in a firm understanding of chemical principles, provides indispensable data for decision-making. If TBS-Curcumin proves stable, it validates the core premise of the prodrug strategy—that masking the phenolic hydroxyls can successfully bypass the rapid first-pass conjugation that plagues the parent molecule.

Subsequent investigations should focus on metabolite identification to confirm that the degradation product is indeed active curcumin and to search for any other unexpected metabolites. Further studies in liver microsomes or hepatocytes would be necessary to evaluate its susceptibility to Phase I (cytochrome P450) metabolism. Ultimately, by systematically characterizing its ADME (Absorption, Distribution, Metabolism, and Excretion) profile, we can build a comprehensive understanding of O-tert-Butyldimethylsilyl Curcumin's potential as a clinically viable therapeutic agent.

References

-

Benchchem. A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions. Available from: 7]

- Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers.

- Ketone Pharma. tert-Butyldimethylsilyl Chloride: 3 Powerful Protection Uses.

- Heath DD, Pruitt MA, Brenner DE, Rock CL. Curcumin in plasma and urine: quantitation by high-performance liquid chromatography. J Chromatogr B Analyt Technol Biomed Life Sci. 2003;783(1):287-295.

- White JD, Carter RG. Synthesis of Silyl Ethers. Science of Synthesis. 2002.

- Gelest. Deprotection of Silyl Ethers. Gelest Technical Library.

- Sharma S, Singh N, Singh S, et al. A recent review on developed analytical methods for detection of curcumin. ScienceScholar. 2022.

- Jandial DD, Kumar G, Guleria A, et al. Development of Validated Methods and Quantification of Curcuminoids and Curcumin Metabolites and Their Pharmacokinetic Study of Oral Administration of Complete Natural Turmeric Formulation (Cureit™) in Human Plasma via UPLC/ESI-Q-TOF-MS Spectrometry. Molecules. 2018;23(9):2415.

- Nabati M, et al. Synthesis and characterization of novel silyl derivatives of curcumin. Iranian Chemical Communication. 2014;2:129-136.

- van der Lingen K, de Jong J, de Boer D, et al. Non-therapeutic plasma levels in individuals utilizing curcumin supplements in daily life. Frontiers in Nutrition. 2023;10.

- Ramírez-Jarquín JO, Azuara-Liceaga E, et al. Full Validation of Curcumin Analytical Method by LC-MS/MS Points out that the Degree of Hemolysis in Plasma Affects the Quantitation. J. Mex. Chem. Soc. 2021;65(3):398-412.

- Charnwood Discovery. Plasma Stability In Vitro Assay.

- Cyprotex. Plasma Stability.

- Domainex. Plasma Stability Assay.

- Creative Bioarray. Plasma Stability Assay.

- BioDuro. ADME Plasma Stability Assay.

- Law S, et al. Design, Synthesis and Characterization of Novel Curcumin Derivatives. Nat Prod Chem Res. 2020;8(1):367.

- Fee T, et al. Synthesis and characterization of new curcumin derivatives as potential chemotherapeutic and antioxidant agents. J Asian Nat Prod Res. 2014;16(3):231-44.

Sources

- 1. iomcworld.com [iomcworld.com]

- 2. Synthesis and characterization of new curcumin derivatives as potential chemotherapeutic and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Non-therapeutic plasma levels in individuals utilizing curcumin supplements in daily life [frontiersin.org]

- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 6. tert-Butyldimethylsilyl Chloride: 3 Powerful Protection Uses [ketonepharma.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 10. charnwooddiscovery.com [charnwooddiscovery.com]

- 11. Plasma Stability Assay | Domainex [domainex.co.uk]

- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 13. journals.pnu.ac.ir [journals.pnu.ac.ir]

- 14. Full Validation of Curcumin Analytical Method by LC-MS/MS Points out that the Degree of Hemolysis in Plasma Affects the Quantitation: Application in Dog Plasma Study [scielo.org.mx]

- 15. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 16. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

Methodological & Application

Purification of O-tert-Butyl-dimethylsilyl Curcumin using column chromatography

Application Note: High-Purity Isolation of O-tert-Butyldimethylsilyl (TBDMS) Curcumin via Flash Column Chromatography

Abstract & Introduction

Curcumin (1,7-bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione) possesses potent anti-inflammatory and antineoplastic properties. However, its clinical utility is severely limited by rapid metabolic degradation and poor bioavailability.[1] Structural modification of the phenolic hydroxyl groups via silylation—specifically introducing the tert-butyldimethylsilyl (TBDMS) group—is a critical strategy to enhance lipophilicity and metabolic stability (Nabati et al., 2014).

The Challenge: The synthesis of TBDMS-Curcumin typically involves the reaction of curcumin with TBDMS-chloride (TBDMSCl) and imidazole. This reaction rarely yields a single product. Instead, it produces a complex crude mixture containing:

-

Di-TBDMS Curcumin: The fully protected, non-polar target (often preferred for prodrugs).

-

Mono-TBDMS Curcumin: The intermediate product.

-

Unreacted Curcumin: Highly polar starting material.

-

Silyl Byproducts: Silanols and silyl ethers from reagents.

This Application Note provides a robust flash chromatography protocol to isolate these species, addressing the specific challenges of silica acidity and keto-enol tautomerism inherent to curcuminoids.

Chemical Context & Workflow

The purification strategy must account for the significant polarity difference between the protected silyl ether and the native polyphenol.

Figure 1: Purification Workflow

Caption: Operational workflow for the isolation of TBDMS-Curcumin derivatives from crude synthesis mixtures.

Pre-Purification Considerations (Expertise & Logic)

The Acidity Trap

Standard silica gel (60 Å) is slightly acidic (pH ~6.5). While aryl silyl ethers are generally stable, the specific electronic environment of curcumin can make the TBDMS group susceptible to hydrolysis on-column, reverting the product back to the starting material during purification (Kumar & Baskaran, 2005).

-

Protocol Adjustment: The mobile phase must be buffered with 0.5% Triethylamine (TEA) or the column pre-treated with 1% TEA in Hexane to neutralize active silanol sites.

Solubility & Loading

TBDMS-Curcumin is lipophilic, but unreacted curcumin is not soluble in Hexane. Liquid loading with Dichloromethane (DCM) often leads to "band broadening" because DCM is a strong solvent in this system.

-

Protocol Adjustment: Use Dry Loading . Adsorb the crude mixture onto Celite 545 or silica (ratio 1:2 sample:sorbent) and pack into a solid load cartridge. This ensures a tight initial band.

Detailed Chromatography Protocol

Materials

-

Stationary Phase: Spherical Silica Gel, 20–40 µm (High Resolution).

-

Mobile Phase A:

-Hexane (or Heptane) + 0.5% Triethylamine (TEA). -

Mobile Phase B: Ethyl Acetate (EtOAc) + 0.5% Triethylamine (TEA).

-

Detection: UV-Vis at 420 nm (Curcuminoid specific) and 254 nm (General aromatic).

Step-by-Step Methodology

-

Column Equilibration: Flush the silica column with 3 Column Volumes (CV) of 95% Mobile Phase A / 5% Mobile Phase B . This ensures the TEA neutralizes the silica surface before the sample arrives.

-

Gradient Elution Profile: Silyl ethers are much less polar than curcumin. A shallow gradient is required to separate the Di-TBDMS from the Mono-TBDMS.

Time / CV % Solvent B (EtOAc) Phase Description 0–2 CV 5% (Isocratic) Elute non-polar silyl impurities/reagents. 2–10 CV 5% Elution of Di-TBDMS Curcumin (Target 1). 10–15 CV 15% Elution of Mono-TBDMS Curcumin (Target 2). 15–20 CV 40% Elution of unreacted Curcumin (Starting Material). -

Fraction Collection:

-

Collect fractions based on the 420 nm signal.

-

Visual Cue: Di-TBDMS Curcumin is often a lighter yellow/orange compared to the deep red-orange of unreacted curcumin.

-

Separation Logic & Data Interpretation

The separation relies on the masking of the polar phenolic hydroxyl groups.

Figure 2: Separation Logic

Caption: Chromatographic retention behavior based on phenolic hydroxyl availability.

Quantitative Characterization Table

Use the following data to validate your fractions. Note that Rf values are relative (Hexane:EtOAc 80:20).

| Compound | Approx.[2][3][4][5][6][7][8][9][10][11][12][13] Rf (80:20 Hex:EtOAc) | Key 1H NMR Signal (CDCl3) | UV Vis Appearance |

| Di-TBDMS Curcumin | 0.75 – 0.85 | Bright Yellow | |

| Mono-TBDMS Curcumin | 0.40 – 0.50 | Yellow-Orange | |

| Curcumin | 0.10 – 0.15 | No silyl peaks. | Deep Orange |

Troubleshooting & Expert Tips

-

Issue: Loss of Product on Column.

-

Cause: Hydrolysis of the silyl ether due to silica acidity.

-

Solution: Verify the addition of 0.5% TEA to both mobile phase bottles. Do not leave the compound on the column overnight.

-

-

Issue: Co-elution of Impurities.

-

Cause: Commercial curcumin is often a mixture of Curcumin, Demethoxycurcumin (DMC), and Bisdemethoxycurcumin (BDMC).

-

Insight: If you started with crude turmeric extract, your "Di-TBDMS" peak may actually contain silylated DMC.

-

Validation: Check Mass Spec (LC-MS). Curcumin-TBDMS (MW ~596) vs DMC-TBDMS (MW ~566).

-

-

Issue: Peak Tailing.

-

Cause: Enol-Keto tautomerism or metal impurities in silica.

-

Solution: The TEA additive usually fixes this by sharpening the peaks of phenolic compounds.

-

References

-

Nabati, M., et al. (2014).[2] Synthesis and characterization of novel silyl derivatives of curcumin. Iranian Chemical Communication, 2, 129-136.[2] Link

-

Kumar, G. D. K., & Baskaran, S. (2005).[14] A Facile, Catalytic, and Environmentally Benign Method for Selective Deprotection of tert-Butyldimethylsilyl Ether Mediated by Phosphomolybdic Acid Supported on Silica Gel.[14] The Journal of Organic Chemistry, 70(11), 4520–4523. Link

-

Anderson, A. (2020). Flash Chromatography of Silyl Ethers: Stability and Separation. Teledyne ISCO Application Notes. Link

-

Patschinski, P., & Zipse, H. (2014).[6] The Mechanism of the Silylation of Alcohols with Silyl Chlorides. The Journal of Organic Chemistry, 79(17), 8348–8357. Link

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for TBDMS stability).

Sources

- 1. Characterization of stress degradation products of curcumin and its two derivatives by UPLC–DAD–MS/MS - Arabian Journal of Chemistry [arabjchem.org]

- 2. journals.pnu.ac.ir [journals.pnu.ac.ir]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Thiol Reactivity of Curcumin and Its Oxidation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsonline.com [ijpsonline.com]

- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 7. reddit.com [reddit.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. The Chemistry of Curcumin: From Extraction to Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sid.ir [sid.ir]

- 11. asianpubs.org [asianpubs.org]

- 12. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

- 13. researchgate.net [researchgate.net]

- 14. A Facile, Catalytic, and Environmentally Benign Method for Selective Deprotection of tert-Butyldimethylsilyl Ether Mediated by Phosphomolybdic Acid Supported on Silica Gel [organic-chemistry.org]

HPLC method development for detection of silyl-curcumin derivatives

Abstract & Introduction

The Challenge: Curcumin (diferuloylmethane) exhibits potent therapeutic potential but suffers from poor bioavailability and rapid metabolic degradation. To counter this, medicinal chemists synthesize lipophilic prodrugs by protecting the phenolic hydroxyl groups with silyl ethers (e.g., tert-butyldimethylsilyl [TBDMS] or triisopropylsilyl [TIPS]).

The Analytical Problem: While silylation improves lipophilicity, it introduces unique analytical challenges:

-

Hydrolytic Instability: Silyl ethers are susceptible to acid-catalyzed hydrolysis, a common condition in standard Reverse-Phase (RP) HPLC.

-

Extreme Hydrophobicity: The addition of bulky silyl groups significantly increases the LogP, causing excessive retention on standard C18 columns.

-

Tautomeric Equilibrium: Like the parent molecule, silyl-curcuminoids exist in keto-enol equilibria, potentially leading to peak splitting.

Scope: This guide details a robust RP-HPLC protocol specifically engineered for Silyl-Curcumin Derivatives . It prioritizes "Non-Destructive Chromatography"—balancing the acidity required for peak shape with the pH limits of silyl ether stability.

Physicochemical Context & Strategy

Before method development, the analyte's chemistry must dictate the instrument parameters.

| Parameter | Native Curcumin | Silyl-Curcumin (e.g., TBDMS) | Impact on HPLC Method |

| LogP (Lipophilicity) | ~3.2 | > 6.0 (Estimated) | Requires high organic strength mobile phase or C8/C4 columns. |

| Stability (pH) | Stable pH 2–7 | Unstable < pH 4 (Acid Labile) | CRITICAL: Avoid strong acids (TFA/H₃PO₄). Use weak buffers (Formic/Acetic). |

| UV Absorbance | Chromophore is preserved; standard UV-Vis detection applies. | ||

| Solubility | Soluble in MeOH/ACN | Soluble in Hexane/ACN | Sample diluent must be anhydrous ACN to prevent hydrolysis. |

Experimental Protocols

Protocol A: Sample Preparation (Hydrolysis Prevention)

Rationale: Silyl derivatives will hydrolyze back to native curcumin in the presence of protic solvents and acid.

-

Stock Solution: Weigh 10 mg of Silyl-Curcumin derivative. Dissolve in 10 mL of anhydrous Acetonitrile (ACN) .

-

Working Standard: Dilute stock 1:10 in ACN to achieve 100 µg/mL.

-

Vialing: Use amber glass vials (light sensitive). Ensure caps have PTFE-lined septa.

-

Stability Check: Inject immediately. If autosampler storage is required, keep temperature at 4°C.

Protocol B: HPLC Method Parameters

Rationale: A high-organic gradient is necessary to elute the lipophilic derivative. Formic acid (0.1%) provides just enough protonation to suppress silanol activity without rapidly cleaving the silyl group.

-

System: HPLC with PDA (Photodiode Array) or UV-Vis.

-

Column: Agilent Zorbax Eclipse Plus C18 (or equivalent end-capped C18).

-

Dimensions: 4.6 x 100 mm, 3.5 µm (Shorter column reduces run time and hydrolysis risk).

-

-

Mobile Phase A: Water + 0.1% Formic Acid.[4]

-

Mobile Phase B: Acetonitrile (100%).

-

Flow Rate: 1.0 mL/min.[5]

-

Column Temp: 30°C (Do not exceed 40°C to minimize thermal hydrolysis).

-

Detection: 425 nm (Primary), 260 nm (Secondary for impurities).

Gradient Table:

| Time (min) | % Mobile Phase B (ACN) | Event |

| 0.0 | 60% | Initial Hold (High organic start) |

| 1.0 | 60% | Isocratic hold |

| 8.0 | 95% | Linear Ramp (Elution of Silyl-Curcumin) |

| 10.0 | 95% | Wash |

| 10.1 | 60% | Re-equilibration |

| 14.0 | 60% | End of Run |

Visualization: Method Logic & Workflow

The following diagram illustrates the decision-making process for analyzing labile silyl derivatives.

Figure 1: Decision tree for method development, highlighting the critical avoidance of strong acids and protic solvents to prevent on-column hydrolysis.

Method Validation (ICH Q2(R1) Compliant)

To ensure the method is trustworthy, perform the following validation steps [1].

1. Specificity (Forced Degradation):

-

Action: Expose the silyl-curcumin sample to 0.1 N HCl for 1 hour.

-

Expected Result: Appearance of a peak at the retention time of Native Curcumin (earlier eluting) and disappearance of the Silyl-Curcumin peak. This confirms the method can separate the prodrug from its degradation product.[6][7]

2. Linearity:

-

Prepare 5 concentrations: 10, 25, 50, 75, 100 µg/mL.

-

Acceptance:

.[5]

3. Precision (Repeatability):

-

Inject the 50 µg/mL standard 6 times.

-

Acceptance: RSD < 2.0% for Peak Area and Retention Time.

4. Accuracy (Recovery):

-

Spike known amounts of Silyl-Curcumin into a placebo matrix (if analyzing formulation).

-

Acceptance: 98–102% recovery.

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Peak Splitting | Keto-Enol Tautomerism or Hydrolysis | 1. Lower column temp to 25°C.2. Check if split peaks have identical UV spectra (Tautomers). |

| New Early Peak | On-column Hydrolysis | The silyl group is falling off. Switch from 0.1% Formic Acid to 10mM Ammonium Acetate (pH 6.5). |

| Broad Tailing | Silanol Interaction | Increase ionic strength (add 5mM Ammonium Formate) or use a "Hybrid" silica column (e.g., Waters XBridge). |

| Retention Drift | Phase Collapse or Dewetting | Unlikely with high organic, but ensure column is re-equilibrated for at least 5 column volumes. |

References

-

ICH Harmonised Tripartite Guideline. (2005).[8] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[8][9] Link

-

Nabati, M., & Mahkam, M. (2014).[3][10] Synthesis and characterization of novel silyl derivatives of curcumin. Iranian Chemical Communication, 2, 129-136.[3][10] Link

-

BenchChem. (n.d.). A Comparative Guide to the Hydrolytic Stability of Isopropylsilyl Ethers and tert-Butyldimethylsilyl (TBS) Ethers.Link

-

Liao, Y. H., et al. (2011). A simple RP-HPLC method for the simultaneous determination of curcumin and its prodrug, curcumin didecanoate, in rat plasma.[4] Biomedical Chromatography, 25(8). Link

Sources

- 1. iomcworld.com [iomcworld.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. journals.pnu.ac.ir [journals.pnu.ac.ir]

- 4. A simple RP-HPLC method for the simultaneous determination of curcumin and its prodrug, curcumin didecanoate, in rat plasma and the application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. A validated stability-indicating HPLC method for simultaneous determination of Silymarin and Curcumin in various dosage forms - Arabian Journal of Chemistry [arabjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. database.ich.org [database.ich.org]

- 9. mjas.analis.com.my [mjas.analis.com.my]

- 10. Synthesis and characterization of novel silyl derivatives of curcumin [icc.journals.pnu.ac.ir]

Application Note: 1H NMR Characterization of O-tert-Butyldimethylsilyl Curcumin

Audience: Researchers, scientists, and drug development professionals.

Introduction: Enhancing Curcumin's Potential through Silylation

Curcumin, the principal curcuminoid found in the rhizome of Curcuma longa, is a natural compound renowned for its vast therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects.[1] Its chemical structure features two o-methoxy phenolic groups and a central β-diketone moiety, which exists predominantly in a keto-enol tautomeric form in solution.[2][3] This structure is responsible for both its bioactivity and its limitations.

A significant hurdle in the clinical application of curcumin is its poor aqueous solubility and low bioavailability.[1] To overcome these challenges, medicinal chemists often employ structural modifications. One effective strategy is the introduction of silyl ether protecting groups, such as the tert-butyldimethylsilyl (TBDMS) group, at the phenolic hydroxyl positions.[4][5] This derivatization increases the lipophilicity of the curcumin molecule, which can improve its ability to cross cell membranes.[4]

The successful synthesis of O-tert-Butyldimethylsilyl Curcumin requires precise structural verification. Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is an indispensable tool for this purpose. It provides unambiguous evidence of the silylation reaction, confirms the site of modification, and allows for the complete structural elucidation of the resulting derivative. This application note provides a detailed protocol for the synthesis of mono-silylated curcumin and a comprehensive guide to the interpretation of its 1H NMR spectrum.

Synthesis and Sample Preparation Workflow

The synthesis of O-tert-Butyldimethylsilyl Curcumin involves the reaction of curcumin with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a mild base. It is critical to perform this reaction under anhydrous conditions, as silyl chlorides are highly sensitive to moisture.[4] The workflow from synthesis to analysis is outlined below.

Caption: Workflow for Synthesis and NMR Characterization.

Detailed Experimental Protocols

Protocol for Synthesis of Mono-O-tert-Butyldimethylsilyl Curcumin

This protocol is designed for the preferential synthesis of the mono-silylated product. The use of approximately one equivalent of the silylating agent is key.

Materials:

-

Curcumin (368.38 g/mol )

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Triethylamine (Et3N) or Imidazole

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve curcumin (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. Stir the solution until all solids have dissolved.[4]

-

Silylation: To the stirring solution, add TBDMS-Cl (1.1 eq) dropwise at room temperature. The formation of triethylamine hydrochloride may be observed as a white precipitate.

-

Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a 3:2 mixture of hexane and ethyl acetate. The product spot should have a higher Rf value than the starting curcumin.

-

Work-up: Upon completion, quench the reaction by adding a small amount of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO3 solution and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to isolate the mono-silylated product from unreacted curcumin and the di-silylated byproduct.

Protocol for 1H NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the purified O-tert-Butyldimethylsilyl Curcumin.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a suitable solvent as it is capable of dissolving the lipophilic derivative and its residual proton signal at ~7.26 ppm provides a convenient chemical shift reference.[6]

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Analysis: The sample is now ready for 1H NMR analysis.

1H NMR Data Analysis and Interpretation

The key to confirming the structure of O-tert-Butyldimethylsilyl Curcumin lies in comparing its 1H NMR spectrum to that of the parent curcumin molecule. Silylation of one phenolic hydroxyl group introduces distinct changes while preserving the core curcuminoid structure.

Caption: Structure of Mono-O-tert-Butyldimethylsilyl Curcumin with Proton Labeling.

Reference Spectrum: Unprotected Curcumin

In solution, curcumin exists as a keto-enol tautomer, which results in a symmetric structure on the NMR timescale.[2] The 1H NMR spectrum in CDCl3 is well-documented.[7][8]

Table 1: 1H NMR Data for Curcumin in CDCl3

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-10 (OH) | ~16.0 (very broad) | s | - | 1H |

| H-4, H-4' | 7.60 | d | 15.6 | 2H |

| H-8, H-8' | 7.15 | dd | 8.0, 1.5 | 2H |

| H-5, H-5' | 7.06 | d | 1.5 | 2H |

| H-9, H-9' | 6.94 | d | 8.4 | 2H |

| H-3, H-3' | 6.49 | d | 15.6 | 2H |

| H-11 (OH) | ~5.85 (broad) | s | - | 2H |

| H-2 | 5.81 | s | - | 1H |

| H-7, H-7' (OCH3) | 3.96 | s | - | 6H |

Predicted Spectrum: O-tert-Butyldimethylsilyl Curcumin

Upon mono-silylation, the symmetry of the molecule is broken. This results in a more complex spectrum where the protons on the two aromatic rings and their associated vinyl groups are no longer chemically equivalent. The most definitive evidence of successful silylation is the appearance of signals corresponding to the TBDMS group and the disappearance of one phenolic -OH signal.

Table 2: Predicted 1H NMR Data for Mono-O-tert-Butyldimethylsilyl Curcumin in CDCl3

| Proton Label | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Shift |

| H-10 (OH) | ~16.0 (very broad) | s | - | 1H | Remaining enolic proton. |

| H-4' | 7.61 | d | 16.0 | 1H | Unchanged vinyl proton. |

| H-4 | 7.59 | d | 16.0 | 1H | Unchanged vinyl proton. |

| H-8' | 7.15 | dd | 8.0, 1.5 | 1H | Aromatic proton on unsilylated ring. |

| H-8 | ~7.10 | dd | 8.0, 1.5 | 1H | Slight shift due to adjacent -OTBDMS. |

| H-5' | 7.06 | d | 1.5 | 1H | Aromatic proton on unsilylated ring. |

| H-5 | ~7.00 | d | 1.5 | 1H | Slight shift due to adjacent -OTBDMS. |

| H-9' | 6.94 | d | 8.4 | 1H | Aromatic proton on unsilylated ring. |

| H-9 | ~6.90 | d | 8.4 | 1H | Slight shift due to adjacent -OTBDMS. |

| H-3' | 6.56 | d | 16.0 | 1H | Unchanged vinyl proton. |

| H-3 | 6.49 | d | 16.0 | 1H | Unchanged vinyl proton. |

| H-11' (OH) | ~5.90 (broad) | s | - | 1H | Remaining phenolic proton. |

| H-2 | 5.83 | s | - | 1H | Methine proton of the β-diketone system. |

| H-7' (OCH3) | 3.96 | s | - | 3H | Unchanged methoxy group. |

| H-7 (OCH3) | 3.95 | s | - | 3H | Methoxy group on silylated ring. |

| H-13 (t-Butyl) | ~1.00 | s | - | 9H | Characteristic signal for Si-C(CH3)3. |

| H-12 (Si-Me) | ~0.25 | s | - | 6H | Characteristic signal for Si-(CH3)2. |

Key Interpretive Points:

-

Appearance of TBDMS Signals: The most crucial evidence is the emergence of two new singlets in the far upfield region of the spectrum. A large singlet integrating to 9 protons around δ 1.00 ppm corresponds to the tert-butyl group (H-13), and another singlet integrating to 6 protons around δ 0.25 ppm corresponds to the two methyl groups on the silicon atom (H-12).[9]

-

Disappearance of Phenolic Proton: One of the broad phenolic -OH signals (H-11) will disappear from the δ 5.8-6.0 ppm region. The remaining signal in this area will now integrate to only one proton.

-

Loss of Symmetry: Because the two aromatic rings are no longer identical, protons that were previously equivalent (e.g., H-8 and H-8') will now appear as separate, distinct signals. While their chemical shifts will be very similar, high-resolution NMR should be able to resolve them into separate multiplets.

-

Vinyl Protons: The large coupling constants (J ≈ 16 Hz) for the vinyl protons (H-3, H-4, H-3', H-4') are characteristic of a trans configuration across the double bonds, confirming that the stereochemistry of the curcumin backbone is retained during the reaction.[7]

Conclusion

1H NMR spectroscopy provides a robust and definitive method for the structural characterization of O-tert-Butyldimethylsilyl Curcumin. The key spectral signatures—namely the appearance of characteristic upfield signals for the TBDMS group and the selective disappearance of one phenolic proton signal—serve as a self-validating system to confirm the success of the synthetic modification. This analytical technique is essential for ensuring the purity and structural integrity of novel curcumin derivatives designed for enhanced therapeutic efficacy.

References

-

Nabati, M., & Mahkam, M. (2014). Synthesis and characterization of novel silyl derivatives of curcumin. Iranian Chemical Communication, 2(2), 129-136. Link

-

Nabati, M., & Mahkam, M. (2014). Synthesis and characterization of novel silyl derivatives of curcumin. Iranian Chemical Communication, 2(3), 129-136. Link

-

Corrada, D., et al. (2014). Electronic Supplementary Information for: Kinetics of Curcumin Oxidation by 2,2-Diphenyl-1-Picrylhydrazyl (DPPH•). University of Milano-Bicocca Institutional Archive. Link

-

Payton, F., Sandusky, P., & Alworth, W. L. (2007). NMR study of the solution structure of curcumin. Journal of Natural Products, 70(2), 143–146. Link

-

Rohman, A., et al. (2021). Metabolite Fingerprinting Using 1 H-NMR Spectroscopy and Chemometrics for Classification of Three Curcuma Species from Different Origins. Molecules, 26(24), 7695. Link

-

Li, W., et al. (2009). Structure elucidation and NMR assignments for curcuminoids from the rhizomes of Curcuma longa. Magnetic Resonance in Chemistry, 47(10), 902-908. Link

-

Vardhini, N. M., et al. (2022). The Study on Curcuminoids in Chromatography, Spectroscopy and Regioisomerism. Current Pharmaceutical Analysis, 18(6), 554-561. Link

-

Andrade, A., et al. (2019). Synthesis and Structural Characterization of 1,4-Diazepines Related to Curcumin. Molecules, 24(23), 4279. Link

-

Cao, Y., et al. (2023). ¹H NMR spectrum of curcumin derivative (Cur-SS-COOH) in CDCl3. International Journal of Molecular Sciences. Link

-

Moghadamtousi, S. Z., et al. (2014). Design, Synthesis and Characterization of Novel Curcumin Derivatives. Journal of Natural Product and Plant Resources, 4(1), 16-25. Link

-

Moghadamtousi, S. Z., et al. (2020). Design, Synthesis and Characterization of Novel Curcumin Derivatives. Natural Products Chemistry & Research, 8(1). Link

-

Robinson, T. P., et al. (2014). Synthesis and characterization of new curcumin derivatives as potential chemotherapeutic and antioxidant agents. Bioorganic & Medicinal Chemistry, 22(6), 2091-2099. Link

-

Park, C., et al. (2010). Method to prepare pure curcumin. U.S. Patent Application No. 12/200,698. Link

-

Martinez-Perez, L., et al. (2020). 1 H-NMR spectrum in CDCl3 for curcumin. Corrosion Science, 163, 108272. Link

-

Brinkmann, A., & Chen, Y. (2020). Solid-State 1H, 13C, and 17O NMR Characterization of the Two Uncommon Polymorphs of Curcumin. Crystal Growth & Design, 20(12), 7793–7803. Link

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

-

Páez-Hernández, D., et al. (2021). One Pot Synthesis of the C-3 Complex (Curcumin, Demethoxycurcumin, and Bis-Demethoxycurcumin): Their Joint and Independent Biological Actions. Molecules, 26(20), 6290. Link

-

Scribd. (n.d.). Penentuan Struktur Curcumin. Scribd. Link

-

Payton, F., Sandusky, P., & Alworth, W. L. (2007). NMR study of the solution structure of curcumin. Journal of Natural Products, 70(2), 143-146. Link

-

Kuttan, R., & Esatbeyoglu, T. (2017). The Chemistry of Curcumin: From Extraction to Therapeutic Agent. Molecules, 22(12), 2091. Link

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. . Link

-

Wang, X., et al. (2022). Two Novel Lipophilic Antioxidants Derivatized from Curcumin. Antioxidants, 11(4), 796. Link

-

Ghorbani, M., et al. (2021). Synthesis and Semi-synthesis of Curcumin as a Medical Precursor and Its Derivatives. Journal of Medicinal and Chemical Sciences, 4, 84-92. Link

Sources

- 1. iomcworld.com [iomcworld.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. NMR study of the solution structure of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.pnu.ac.ir [journals.pnu.ac.ir]

- 5. US20100048957A1 - Method to prepare pure curcumin - Google Patents [patents.google.com]

- 6. kgroup.du.edu [kgroup.du.edu]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

Application Notes and Protocols: Formulation Strategies for Lipophilic Curcumin Derivatives

Introduction: Overcoming the Bioavailability Challenge of Curcumin

Curcumin, a polyphenolic compound extracted from Curcuma longa, is a molecule of significant therapeutic interest, with demonstrated anti-inflammatory, antioxidant, and anticancer properties.[1] However, the clinical translation of curcumin is hampered by its poor aqueous solubility, extensive first-pass metabolism, and rapid systemic elimination, all of which contribute to its low oral bioavailability.[1][2][3][4] To address these limitations, researchers are increasingly focusing on lipophilic derivatives of curcumin and advanced formulation strategies. These derivatives often exhibit enhanced permeability but still require sophisticated delivery systems to protect them from degradation and ensure they reach their target sites in therapeutically relevant concentrations.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for lipophilic curcumin derivatives. We will delve into the rationale behind various formulation choices, provide detailed, step-by-step protocols for their preparation, and outline the essential characterization techniques to ensure the development of a robust and effective delivery system.

Rationale for Nanoparticle-Based Formulations

Encapsulating lipophilic curcumin derivatives within nanoparticle-based systems offers several distinct advantages.[5][6] These formulations can:

-

Enhance Solubility and Bioavailability: By encapsulating the hydrophobic drug within a carrier, its apparent solubility in aqueous environments is increased, leading to improved absorption and bioavailability.[][8][9][10][11]

-

Protect from Degradation: The carrier matrix shields the curcumin derivative from harsh physiological environments, preventing its premature degradation.[6][12]

-

Enable Controlled and Targeted Delivery: The surface of nanoparticles can be modified to control the release rate of the drug and to target specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target effects.[5][]

This guide will focus on three prominent and effective nanoparticle strategies: Nanostructured Lipid Carriers (NLCs), Polymeric Nanoparticles, and Nanoemulsions.

Nanostructured Lipid Carriers (NLCs): A Versatile Lipid-Based Platform

NLCs are a second generation of lipid nanoparticles, composed of a blend of solid and liquid lipids, which creates an imperfect crystalline structure.[13] This imperfect matrix provides more space for drug accommodation, leading to higher drug loading capacity and reduced drug expulsion during storage compared to their predecessors, Solid Lipid Nanoparticles (SLNs).[13][14]

Causality Behind Experimental Choices for NLCs

-

Lipid Selection: The choice of solid and liquid lipids is critical. The solid lipid forms the core matrix, while the liquid lipid disrupts the crystal order, enhancing drug loading. Glyceryl monostearate (GMS) is a common solid lipid due to its biocompatibility and ability to form a stable matrix. Oleic acid is a frequently used liquid lipid that can solubilize curcumin derivatives well.[15] The ratio of solid to liquid lipid influences particle size, drug encapsulation, and release profile.

-

Surfactant Selection: A surfactant is essential to stabilize the lipid nanoparticles in the aqueous phase and prevent their aggregation. Tween 80 is a non-ionic surfactant widely used in pharmaceutical formulations for its excellent emulsifying properties and biocompatibility.[15] The concentration of the surfactant affects the particle size and stability of the NLC dispersion.

Experimental Workflow for NLC Formulation

Caption: Workflow for the preparation of polymeric nanoparticles by nanoprecipitation.

Protocol: Preparation of Curcumin Derivative-Loaded PLGA Nanoparticles

Materials:

-

Lipophilic Curcumin Derivative

-

Poly(lactic-co-glycolic acid) (PLGA)

-

Organic Solvent (e.g., Acetone)

-

Stabilizer (e.g., Polyvinyl Alcohol - PVA)

-

Purified Water

Equipment:

-

Magnetic Stirrer

-

Syringe Pump (optional, for controlled addition)

-

Rotary Evaporator

-

Ultracentrifuge

Step-by-Step Procedure:

-

Preparation of the Organic Phase:

-

Dissolve PLGA and the lipophilic curcumin derivative in the organic solvent (e.g., acetone).

-

-

Preparation of the Aqueous Phase:

-

Dissolve the stabilizer (e.g., 1% w/v PVA) in purified water and stir until a clear solution is obtained.

-

-

Nanoprecipitation:

-

Slowly inject the organic phase into the aqueous phase under moderate magnetic stirring. The rapid diffusion of the solvent into the aqueous phase causes the polymer to precipitate, encapsulating the drug. [16]

-

-

Solvent Evaporation:

-

Stir the resulting nanoparticle suspension at room temperature for several hours or use a rotary evaporator under reduced pressure to remove the organic solvent.

-

-

Purification:

-

Centrifuge the nanoparticle suspension to separate the nanoparticles from the un-encapsulated drug and excess stabilizer.

-

Wash the nanoparticle pellet with purified water and re-disperse.

-

-

Lyophilization (Optional):

-

For long-term storage, the purified nanoparticle suspension can be freeze-dried to obtain a powder. A cryoprotectant (e.g., trehalose) is often added before freezing.

-

Nanoemulsions: Thermodynamically Stable Delivery Systems

Nanoemulsions are oil-in-water (O/W) or water-in-oil (W/O) droplets in the nanometer size range. [12]For lipophilic curcumin derivatives, O/W nanoemulsions are particularly suitable for oral and parenteral delivery. [12]They are typically thermodynamically stable systems that form spontaneously or with minimal energy input.

Causality Behind Experimental Choices for Nanoemulsions

-

Oil Phase: The oil phase should be a good solvent for the lipophilic curcumin derivative. Medium-chain triglycerides (MCTs) are often preferred due to their biocompatibility and high solubilizing capacity. [17]* Surfactant and Co-surfactant: A combination of a surfactant and a co-surfactant is often used to reduce the interfacial tension between the oil and water phases, facilitating the formation of nano-sized droplets. Tween 80 is a common surfactant, and a short-chain alcohol or a polyethylene glycol derivative can be used as a co-surfactant. [18]

Experimental Workflow for Nanoemulsion Formulation (High-Pressure Homogenization)

Caption: Workflow for the preparation of nanoemulsions by high-pressure homogenization.

Protocol: Preparation of Curcumin Derivative-Loaded Nanoemulsion

Materials:

-

Lipophilic Curcumin Derivative

-

Oil (e.g., Medium-Chain Triglycerides - MCT)

-

Surfactant (e.g., Tween 80)

-

Co-surfactant (e.g., Polyethylene Glycol - PEG 400)

-

Purified Water

Equipment:

-

High-Shear Mixer

-

High-Pressure Homogenizer

Step-by-Step Procedure:

-

Preparation of the Oil Phase:

-

Dissolve the lipophilic curcumin derivative in the oil (e.g., MCT).

-

-

Preparation of the Aqueous Phase:

-

Dissolve the surfactant (e.g., Tween 80) and co-surfactant (e.g., PEG 400) in purified water.

-

-

Formation of a Coarse Emulsion:

-

Gradually add the oil phase to the aqueous phase while mixing with a high-shear mixer to form a coarse emulsion.

-

-

High-Pressure Homogenization:

-

Storage:

-

Store the resulting nanoemulsion at room temperature or 4°C for further evaluation.

-

Characterization of Curcumin Derivative Formulations

Thorough characterization is essential to ensure the quality, stability, and in vitro performance of the formulated nanoparticles. [19][20]

Protocol: Particle Size, Polydispersity Index (PDI), and Zeta Potential

-

Technique: Dynamic Light Scattering (DLS) for size and PDI, and Electrophoretic Light Scattering for zeta potential.

-

Procedure:

-

Dilute the nanoparticle suspension with purified water to an appropriate concentration.

-

Transfer the diluted sample to a cuvette.

-

Measure the particle size, PDI, and zeta potential using a suitable instrument (e.g., a Zetasizer).

-

-

Interpretation:

-

Particle Size: Affects the biological fate of the nanoparticles. [19] * PDI: A measure of the size distribution homogeneity. A PDI value below 0.3 is generally considered acceptable. [15] * Zeta Potential: Indicates the surface charge of the nanoparticles and predicts their colloidal stability. A zeta potential of ±30 mV or higher suggests good stability.

-

Protocol: Encapsulation Efficiency (EE) and Drug Loading (DL)

-

Technique: Indirect method involving separation of free drug followed by quantification.

-

Procedure:

-

Separate the unencapsulated (free) curcumin derivative from the nanoparticle dispersion. This can be done by ultracentrifugation or by using centrifugal filter units.

-

Quantify the amount of free drug in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The absorbance is typically measured around 425 nm for curcumin. [15][21] 3. Calculate EE and DL using the following equations:

EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

-

Protocol: In Vitro Drug Release

-

Technique: Dialysis bag method.

-

Procedure:

-

Place a known amount of the curcumin derivative-loaded nanoparticle dispersion in a dialysis bag with a specific molecular weight cut-off.

-

Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline with a small amount of a surfactant like Tween 80 to maintain sink conditions) at 37°C with continuous stirring.

-

At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.

-

Quantify the amount of released drug in the aliquots using a suitable analytical method (UV-Vis or HPLC).

-

-

Interpretation: The release profile provides insights into the drug release kinetics (e.g., initial burst release followed by sustained release). [15]

Conclusion

The formulation of lipophilic curcumin derivatives into nanoparticle-based delivery systems is a highly effective strategy to overcome their inherent bioavailability challenges. Nanostructured lipid carriers, polymeric nanoparticles, and nanoemulsions each offer unique advantages and can be tailored to specific therapeutic applications. The choice of formulation strategy should be guided by the physicochemical properties of the curcumin derivative, the desired route of administration, and the target product profile. The detailed protocols and characterization methods provided in this guide serve as a robust starting point for researchers and drug development professionals to design and evaluate novel and effective curcumin-based therapeutics.

References

- Vertex AI Search. (2025, March 21).

- ResearchGate. (2019, March 15). Preparation of solid lipid nanoparticles through various methods using different precursors.

- Research and Reviews. (2022, October 24). Characterization of Nanoparticle Drug Delivery Systems and their Properties.

- Journal of Drug Delivery and Therapeutics. (2026, January 15).

- MDPI. (2022, April 18).

- FSU Digital Repository. (n.d.). Formation of polymeric nanoparticles encapsulating and releasing a new hydrophobic cancer drug.

- Creative Biostructure iEM Platform. (n.d.). Characterization of Nanoparticles for Drug Delivery.

- BOC Sciences. (n.d.). Polymeric Nanoparticles.

- MDPI. (2025, September 5). Development of Conjugated Linoleic Acid Nanostructured Lipid Carriers and Their Synergistic Efficacy with Curcumin.

- SciSpace. (n.d.). Entrapment efficiency and drug loading of curcumin nanostructured lipid carrier (NLC) formula.

- SciSpace. (2025, September 11).

- PMC. (n.d.).

- Encyclopedia.pub. (2022, September 23).

- Bentham Science. (n.d.). Lipid Based Nanosystems for Curcumin: Past, Present and Future.

- University of Birmingham. (2016, August 1). Lipid based nanosystems for curcumin: Past, present and future.

- PMC. (n.d.). Nanoparticle characterization: State of the art, challenges, and emerging technologies.

- ResearchGate. (n.d.). Curcumin-loaded nano-emulsion prepared by high pressure homogenization: impact of emulsifiers on physicochemical stability and in vitro digestion.

- PMC. (n.d.). Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method.

- ResolveMass Laboratories Inc. (2025, June 6). Nanoparticles in Drug Delivery: The Complete Guide.

- Taylor & Francis Online. (2020, June 5).

- FSU Digital Repository. (n.d.).

- BORIS Portal. (2024, May 9).

- PMC. (2025, July 18).

- ACS Publications. (2025, November 27).

- PMC. (n.d.).

- ResearchGate. (n.d.). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach: Graphical Abstract.

- Yogi Vemana University. (2012). Challenges of Curcumin Bioavailability: Novel Aerosol Remedies.

- MDPI. (2020, October 6).

- Dove Medical Press. (n.d.).

- PMC. (n.d.).

- European Journal of Biotechnology and Bioscience. (2022, August 24). Formulation and characterization of curcumin loaded liposome and its bio-enhancement.

- Scholar Hub Universitas Indonesia. (2023, June 15). Solid Lipid Nanoparticles (SLN)

- UQ eSpace - The University of Queensland. (2011, December 1). Development of lipid based systems for delivery of an anticancer agent and a LDH gene delivery vector.

- ResearchGate. (n.d.). Challenges and Strategies for Bioavailability of Curcumin | Request PDF.

- Frontiers. (2025, March 16). Pharmacological effects, formulations, and clinical research progress of curcumin.

- UQ eSpace - The University of Queensland. (2020, April 29). Polymeric nanoparticles for drug delivery.

- Istanbul Technical University. (2025, January 15).

- ResearchGate. (2026, February 9). Preparation and characterization of curcumin-loaded liposomes for delivery to the lungs.

- Journal of Universitas Airlangga. (n.d.).

- ResearchGate. (n.d.).

- Sustainable Food Technology (RSC Publishing). (2025, October 13).

- PMC. (2022, June 16). In Vitro Evaluation of Curcumin Encapsulation in Gum Arabic Dispersions under Different Environments.

- SciELO. (n.d.).

- Creative Biolabs. (n.d.). Curcumin Liposome.

- Chulalongkorn University. (n.d.). Preparation and characterization of curcumin-loaded liposomes for delivery to the lungs.

- SciSpace. (2015, November 1).

- PMC. (2021, October 17).

- ACS Omega. (2023, March 13).

Sources

- 1. Frontiers | Pharmacological effects, formulations, and clinical research progress of curcumin [frontiersin.org]

- 2. Advancements in curcuminoid formulations: An update on bioavailability enhancement strategies curcuminoid bioavailability and formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files-scs.pstatic.net [files-scs.pstatic.net]

- 4. literatur.thuenen.de [literatur.thuenen.de]

- 5. rroij.com [rroij.com]

- 6. iem.creative-biostructure.com [iem.creative-biostructure.com]

- 8. scispace.com [scispace.com]

- 9. Curcumin-infused nanostructured lipid carriers: a promising strategy for enhancing skin regeneration and combating microbial infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eurekaselect.com [eurekaselect.com]

- 11. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 12. jddtonline.info [jddtonline.info]

- 13. dovepress.com [dovepress.com]

- 14. jddtonline.info [jddtonline.info]

- 15. omicsonline.org [omicsonline.org]

- 16. publications.lib.chalmers.se [publications.lib.chalmers.se]